molecular formula C6H9ClO4S B2748732 1,1-Dioxidotetrahydrothien-3-yl chloroacetate CAS No. 869716-12-1

1,1-Dioxidotetrahydrothien-3-yl chloroacetate

Cat. No.: B2748732
CAS No.: 869716-12-1
M. Wt: 212.64
InChI Key: RXSDUBQICRMJIO-UHFFFAOYSA-N
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Description

1,1-Dioxidotetrahydrothien-3-yl chloroacetate is a sulfone-containing chloroacetate ester with demonstrated antimicrobial activity. In a 2022 study, derivatives of this compound exhibited superior antibacterial effects against E. coli and S. aureus, outperforming tetracycline (5 mg ml⁻¹) by 1.71-fold and 1.13-fold, respectively . Its unique structure—a tetrahydrothiophene ring sulfonated at the 1-position and esterified with chloroacetate at the 3-position—confers enhanced reactivity and biological activity compared to simpler chloroacetate esters.

Properties

IUPAC Name

(1,1-dioxothiolan-3-yl) 2-chloroacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClO4S/c7-3-6(8)11-5-1-2-12(9,10)4-5/h5H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXSDUBQICRMJIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1OC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1,1-Dioxidotetrahydrothien-3-yl chloroacetate involves several steps. One common method includes the reaction of tetrahydrothiophene-3-one with chloroacetic acid in the presence of a suitable catalyst. The reaction conditions typically involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction. Industrial production methods may vary, but they generally follow similar principles, often optimizing for yield and purity .

Chemical Reactions Analysis

1,1-Dioxidotetrahydrothien-3-yl chloroacetate undergoes various chemical reactions, including:

Scientific Research Applications

1,1-Dioxidotetrahydrothien-3-yl chloroacetate has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into potential therapeutic applications, including drug development, often involves this compound.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 1,1-Dioxidotetrahydrothien-3-yl chloroacetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or research outcomes .

Comparison with Similar Compounds

Structural and Functional Differences

  • Sulfone vs. Simple Alkyl Esters : The sulfone group in this compound enhances electrophilicity, enabling stronger interactions with bacterial targets compared to sodium or ethyl chloroacetate .
  • Biological Activity : Only this compound has documented antimicrobial efficacy. Other chloroacetates, like methyl chloroacetate, are primarily used in synthesis .
  • Reactivity in Synthesis : Ethyl chloroacetate participates in cyclization reactions with fused sodium acetate , while sodium chloroacetate acts as a carboxymethylating agent in polymer chemistry .

Antimicrobial Performance

Derivatives of this compound show promise as alternatives to conventional antibiotics, with minimal inhibitory concentrations (MICs) significantly lower than tetracycline against E. coli .

Biological Activity

1,1-Dioxidotetrahydrothien-3-yl chloroacetate (CAS Number: 869716-12-1) is a sulfur-containing heterocyclic compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article delves into the biological activity of this compound, presenting data from various studies, mechanisms of action, and comparisons with similar compounds.

The compound has a molecular weight of 212.65 g/mol and is characterized by the following structural properties:

PropertyValue
IUPAC Name(1,1-dioxothiolan-3-yl) 2-chloroacetate
Molecular FormulaC6H9ClO4S
InChIInChI=1S/C6H9ClO4S/c7-3-6(8)11-5-1-2-12(9,10)4-5/h5H,1-4H2

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thus blocking their function. This inhibition can lead to alterations in various biochemical pathways relevant to disease processes.

Enzyme Inhibition

Research indicates that this compound may exhibit inhibitory effects on certain enzymes involved in metabolic pathways. For instance, it has been shown to inhibit the activity of specific proteases and kinases, which play crucial roles in cellular signaling and regulation.

Antimicrobial Properties

Several studies have evaluated the antimicrobial properties of this compound. It has demonstrated effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism behind this activity may involve disruption of bacterial cell wall synthesis or interference with essential metabolic processes.

Anticancer Activity

In vitro studies have suggested that this compound exhibits anticancer properties by inducing apoptosis in cancer cells. The mechanism may involve the activation of caspases and modulation of apoptotic pathways. Research has shown that it can selectively target cancer cells while sparing normal cells, making it a promising candidate for further development as an anticancer agent.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound reported a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. The results indicated significant potential for use in treating infections caused by these pathogens.

Case Study 2: Anticancer Activity
In a recent study involving various cancer cell lines (e.g., MCF-7 breast cancer cells), treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed increased apoptotic cell populations after exposure to concentrations above 10 µM.

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

CompoundActivity TypeNotes
Tetrahydrothiophene-3-oneAntimicrobialPrecursor in synthesis; less potent
Chloroacetic acidCytotoxicUsed as an alkylating agent; broader spectrum
SulfoxidesVariableOxidation products; less targeted action

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